
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is a chiral organic compound characterized by a cyclohexene ring with a chlorine atom and two hydroxyl groups attached The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene, a readily available starting material.
Hydroxylation: The hydroxyl groups are introduced via a dihydroxylation reaction. This can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO₄) under mild conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-chlorocyclohex-3-ene-1,2-dione.
Reduction: Formation of 3-chlorocyclohexane-1,2-diol.
Substitution: Formation of 3-azidocyclohex-3-ene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol serves as a valuable intermediate for the preparation of more complex molecules. Its chiral centers make it useful in the synthesis of enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its chiral nature.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-3-chlorocyclohex-3-ene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
3-chlorocyclohex-3-ene-1,2-diol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
3-chlorocyclohexane-1,2-diol: A similar compound with a saturated cyclohexane ring.
Uniqueness
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This specificity makes it particularly valuable in applications requiring enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
176166-15-7 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
POQMPIZDNRDMKF-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C(=C1)Cl)O)O |
Kanonische SMILES |
C1CC(C(C(=C1)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


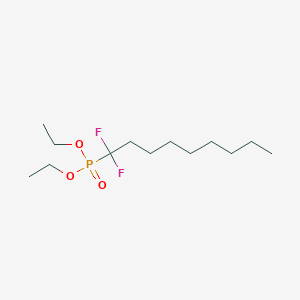
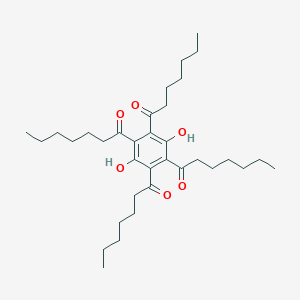
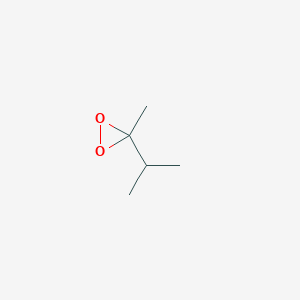
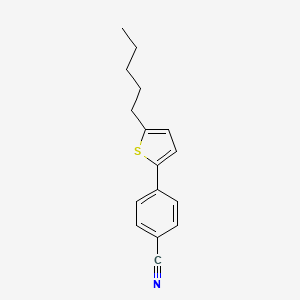


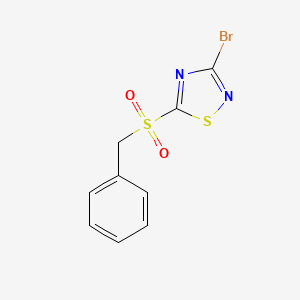

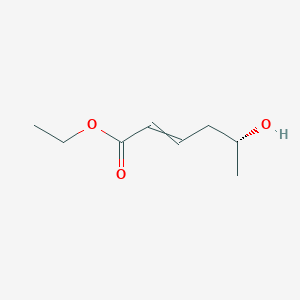
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
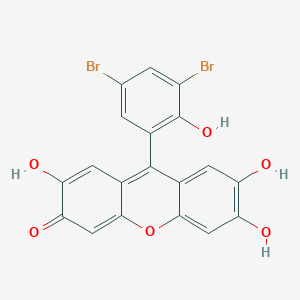
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
